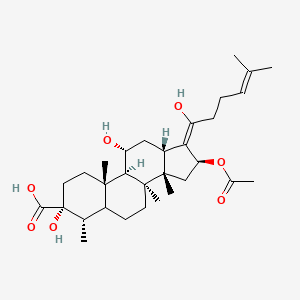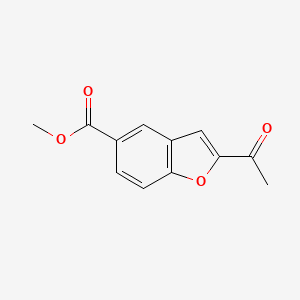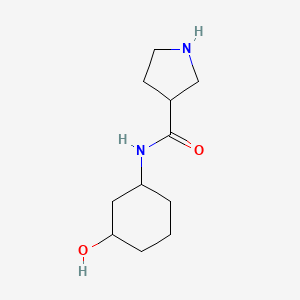
3,6,7-Benzofurantriol, triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,7-Benzofurantriol, triacetate: is a chemical compound with the molecular formula C14H12O7 It is a derivative of benzofuran, a heterocyclic organic compound This compound is characterized by the presence of three hydroxyl groups at positions 3, 6, and 7 of the benzofuran ring, which are acetylated to form triacetate esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,7-Benzofurantriol, triacetate typically involves the acetylation of 3,6,7-benzofurantriol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the reactants at elevated temperatures to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6,7-Benzofurantriol, triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triacetate esters back to the corresponding hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under basic conditions.
Major Products Formed:
Oxidation: Formation of benzofuranquinones.
Reduction: Regeneration of 3,6,7-benzofurantriol.
Substitution: Formation of benzofuran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,6,7-Benzofurantriol, triacetate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, the compound is studied for its potential antioxidant properties. The presence of multiple hydroxyl groups makes it a candidate for scavenging free radicals and protecting cells from oxidative damage.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit anti-inflammatory, anti-cancer, or anti-viral activities, making it a subject of interest in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may be utilized in the manufacture of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,6,7-Benzofurantriol, triacetate involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. Additionally, its derivatives may interact with specific enzymes or receptors, modulating biological processes and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3,6,7-Benzofurantriol: The non-acetylated form of the compound, which has free hydroxyl groups.
3,6,7-Benzofurantriol, trimethyl ether: A derivative where the hydroxyl groups are methylated instead of acetylated.
3,6,7-Benzofurantriol, tribenzoate: A derivative where the hydroxyl groups are esterified with benzoic acid.
Uniqueness: 3,6,7-Benzofurantriol, triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. The acetyl groups increase the compound’s lipophilicity, enhancing its solubility in organic solvents and potentially improving its bioavailability in biological systems. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
68123-31-9 |
|---|---|
Molekularformel |
C14H12O7 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
(3,7-diacetyloxy-1-benzofuran-6-yl) acetate |
InChI |
InChI=1S/C14H12O7/c1-7(15)19-11-5-4-10-12(20-8(2)16)6-18-13(10)14(11)21-9(3)17/h4-6H,1-3H3 |
InChI-Schlüssel |
YHHAGKFFIBSYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=CO2)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)


![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)
![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)

![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)
